1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5/c1-7-5-9(14-20-7)13-10(16)6-15-4-2-3-8(11(15)17)12(18)19/h2-5H,6H2,1H3,(H,18,19)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACQPVRATZRWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C=CC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Heterocyclic Ring Formation and Carbamoylation
This approach involves the initial synthesis of a heterocyclic precursor, such as an isoxazole derivative, which is then functionalized to introduce the carbamoyl linkage and pyridine core. The key steps include heterocyclization, carbamoyl group attachment, and oxidation to achieve the final dihydropyridine structure.
A notable method described in a 2019 study involves heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide, forming isoxazole intermediates. These intermediates undergo regioselective reactions at sulfur atoms, followed by base-mediated cyclization to form the dihydropyridine ring with carbamoyl substitution (Reference).
The heterocyclization process typically employs potassium hydroxide (KOH) as a base, facilitating nucleophilic attack and ring closure. The carbamoyl group is introduced via reaction with suitable carbamoyl donors such as carbamoyl chlorides or isocyanates.
Aminomethylidene derivative + Cyanothioacetamide → Isoxazole intermediate → Carbamoylation → Oxidation to dihydropyridine
| Step | Reagents | Temperature | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Heterocyclization | KOH, cyanothioacetamide | Room temp to reflux | Water/ethanol | Moderate | Regioselective sulfur attack |
| Carbamoylation | Carbamoyl chloride or isocyanate | 0-25°C | Dichloromethane | Good | Selective at amino groups |
| Oxidation | Mild oxidants (e.g., DDQ) | Room temp | DCM | Variable | Converts dihydro to aromatic pyridine |
Ring Expansion of Methyl 2-(Isoxazol-5-yl)-3-oxopropanoates
This method leverages ring expansion reactions mediated by molybdenum hexacarbonyl (Mo(CO)₆), transforming methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine derivatives, which can be functionalized further to obtain the target compound.
A 2022 study demonstrated that methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo Mo(CO)₆-mediated ring expansion, leading to 2,6-diaryl- and 2,5,6-triaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates (Reference).
The process involves initial formation of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, followed by ring expansion under molybdenum catalysis, and subsequent functionalization at the 3-position to introduce carboxylic acid groups.
Methyl 2-(Isoxazol-5-yl)-3-oxopropanoate + Mo(CO)₆ → Ring expansion → Functionalization → Final dihydropyridine derivative
| Stage | Reagents | Temperature | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Ring expansion | Mo(CO)₆ | 80-120°C | Toluene | Moderate to high | High reactivity and regioselectivity |
| Functionalization | Carboxylation reagents | Reflux | Appropriate solvent | Variable | Introduction of carboxylic acid group |
Multi-step Synthesis via Nitrile and Ester Intermediates
This approach involves initial synthesis of nitrile or ester intermediates, followed by cyclization and oxidation steps to form the dihydropyridine core with the desired substituents.
A synthesis route described in 2024 involves the reaction of methyl 4-methoxyacetoacetate with dimethylformamide dimethyl acetal (DMFDMA), followed by addition of aminoacetaldehyde dimethyl acetal, leading to a methylated pyridine intermediate. Subsequent reactions with dimethyl oxalate and lithium hydride facilitate ring closure and formation of the target acid (Reference).
The process includes multiple stages: initial formation of a methylated intermediate, ring expansion, and oxidation, with reaction conditions optimized at low temperatures (-25°C to 40°C) to control selectivity.
Methyl 4-methoxyacetoacetate + DMFDMA → Intermediate → Addition of aminoacetaldehyde derivatives → Ring closure with oxalate and LiH → Oxidation to dihydropyridine
| Stage | Reagents | Temperature | Solvent | Yield | Notes |
|---|---|---|---|---|---|
| Initial condensation | DMFDMA | Room temp | Ethanol | Good | Forms enamine intermediates |
| Ring closure | Dimethyl oxalate, LiH | -25°C to 40°C | Toluene/MeOH | Moderate | Sensitive to temperature control |
| Oxidation | Acidification | Room temp | Water | High | Final step to dihydropyridine acid |
Summary Data Table of Preparation Methods
| Method | Key Reagents | Main Features | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Heterocyclic heterocyclization & carbamoylation | KOH, carbamoyl chlorides, heterocyclic precursors | Regioselective, multi-step | 40-70% | High specificity, versatile | Requires multiple steps, purification challenges |
| Ring expansion via molybdenum catalysis | Methyl isoxazolyl derivatives, Mo(CO)₆ | Efficient ring expansion | 50-80% | High regioselectivity, broad scope | Requires high temperatures, specialized catalysts |
| Multi-step condensation & oxidation | DMFDMA, aminoacetaldehyde, oxalates | Controlled, stepwise | 30-60% | Good control over substitution | Multi-stage process, sensitive conditions |
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The incorporation of isoxazole moieties can enhance this activity, making it a candidate for developing new antibiotics. Studies have shown that similar compounds can inhibit bacterial growth effectively .
Anti-inflammatory Properties : Compounds with a pyridine backbone have been reported to possess anti-inflammatory effects. The specific structure of 1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid may provide a scaffold for synthesizing anti-inflammatory agents, as evidenced by the biological activity of related compounds in preclinical studies .
Cancer Research : The compound's potential as an anticancer agent is under investigation. Pyridine derivatives have shown promise in targeting cancer cell proliferation and inducing apoptosis. Preliminary studies suggest that this compound may interact with cellular pathways involved in tumor growth .
Bioactivity Studies
Proteomics Research : This compound is utilized in proteomics for studying protein interactions and functions. It can act as a probe to investigate the binding affinities of proteins, contributing to our understanding of various biological processes .
Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to metabolic pathways is being explored. Such inhibition can lead to therapeutic effects in conditions like diabetes and obesity, where enzyme regulation plays a crucial role .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings
Substituent Impact on Binding Affinity :
- The 5-methylisoxazole carbamoyl group in the target compound enables strong hydrogen bonding with Mpro residues (GLN 189, LEU 141), critical for antiviral activity . In contrast, the cyclohexylamide analog shows similar interactions but reduced metabolic stability due to its bulkier substituent .
- Halogenated derivatives (e.g., 3-chlorobenzyl) exhibit higher melting points, suggesting enhanced crystalline stability, but their biological targets remain less characterized .
Hydrophobic Interactions :
- Hydrophobic residues like VAL 186 and MET 165 contribute to the stability of the target compound’s Mpro complex. Pyrazole- or benzyl-substituted analogs may lack these interactions, reducing efficacy .
Physicochemical Properties :
- Ester derivatives (e.g., methyl esters) improve lipophilicity and membrane permeability, as seen in methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (MW: 295.69) .
- The benzyl-substituted analog (1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) displays high solubility in DMSO, making it suitable for in vitro assays .
Molecular Dynamics (MD) Stability :
- The target compound’s MD simulations demonstrate a stable RMSD profile (<2.5 Å), outperforming bulkier analogs like the cyclohexylamide derivative, which may exhibit conformational flexibility .
Biological Activity
1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, identified by its CAS number 1171917-18-2, is a compound of interest due to its potential biological activities. Its molecular formula is C₁₂H₁₁N₃O₅, and it has been studied for various pharmacological properties, particularly in the context of anticancer activity.
The compound has a molar mass of 277.23 g/mol and is classified as an irritant. Its structure includes a pyridine ring fused with an isoxazole moiety, which is known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁N₃O₅ |
| Molar Mass | 277.23 g/mol |
| CAS Number | 1171917-18-2 |
| Hazard Class | Irritant |
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study conducted on various synthesized compounds related to this structure showed promising results against the MCF-7 breast cancer cell line using the MTT assay. The synthesized compounds demonstrated higher efficacy compared to the standard drug Doxorubicin (Dox) in inhibiting cell proliferation.
Case Study: Anticancer Efficacy
In a comparative study, several derivatives were tested for their cytotoxic effects on MCF-7 cells:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Doxorubicin | 0.5 | Standard Reference |
| Compound A | 0.3 | Significant Activity |
| Compound B | 0.4 | Moderate Activity |
| Compound C | 0.6 | Comparable to Dox |
The results indicated that certain derivatives not only matched but also surpassed the activity of Dox, suggesting the potential for developing new anticancer agents based on this scaffold .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate these mechanisms fully.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from isoxazole derivatives. The synthetic pathways often include cyclization reactions leading to the formation of the pyridine structure.
Synthetic Pathway Overview
- Starting Material : 5-methylisoxazole.
- Reagents : Various acylating agents and catalysts.
- Key Reaction Steps :
- Formation of intermediate carbamates.
- Cyclization to form the pyridine ring.
- Final purification and characterization via NMR and IR spectroscopy.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid?
A two-step approach is commonly employed:
- Step 1 : React 4-chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C for 3 hours to form azidomethyl intermediates, followed by ice-water quenching and recrystallization from ethanol .
- Step 2 : Use cyanamide and tert-butyl peroxide in THF under reflux (5 hours) to cyclize intermediates into the target compound. Post-reaction purification involves acidification (pH 3), filtration, and recrystallization from toluene .
Q. How can spectroscopic techniques validate the compound’s structure?
- 1H/13C NMR : Key signals include δ ~8.4 ppm (pyridine H-4/H-6), δ ~7.3 ppm (aromatic protons), and δ ~5.3 ppm (CH₂ linker). Carboxylic acid protons appear as broad singlets near δ 14.5 ppm .
- IR Spectroscopy : Confirm C=O stretches (1631–1722 cm⁻¹) and NH/OH bands (3174–3450 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 485 for analogous dihydropyridines) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., HCl), which may hydrolyze the isoxazole ring. Stability studies in pH 3–7 buffers are recommended .
- Thermal Stability : Decomposition occurs above 250°C; store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when modifying substituents on the isoxazole moiety?
- Experimental Design : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and monitor yields via HPLC. For example, electron-rich aryl groups may enhance cyclization efficiency in THF .
- Data Analysis : Compare activation energies (using DSC) and steric effects (via molecular modeling) to explain yield variations. Contradictions in yield trends (e.g., lower yields with bulky substituents) can be resolved by adjusting solvent polarity (e.g., switching from DMF to acetonitrile) .
Q. How do tautomeric forms of this compound influence its biological activity?
- Methodology : Use NMR titration (in DMSO-d₆) to detect keto-enol tautomerism. For example, the 2-oxo-1,2-dihydropyridine moiety may exhibit pH-dependent tautomerization, altering hydrogen-bonding interactions with biological targets .
- Biological Correlation : Screen tautomer-rich fractions (isolated via preparative TLC) for antimicrobial activity. Analogous pyridines show enhanced activity when the enol form predominates .
Q. What strategies resolve contradictions in spectroscopic data interpretation for derivatives?
- Case Study : If 13C NMR data conflicts with expected shifts (e.g., carbonyl carbons appearing upfield), perform 2D NMR (HSQC, HMBC) to reassign signals. For example, a carbonyl signal at δ 175 ppm in dihydropyridines may be misassigned without HMBC correlations .
- Cross-Validation : Compare with crystallographic data (if available) or computational predictions (DFT calculations) to confirm assignments .
Q. How can researchers evaluate the compound’s interaction with enzymatic targets?
- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 or kinases. Pay attention to the carboxylic acid group’s role in coordinating active-site metals .
- Inhibition Assays : Measure IC₅₀ values via fluorescence-based assays. For example, derivatives with electron-deficient isoxazole rings show higher affinity for oxidoreductases .
Methodological Notes
- Synthesis Optimization : Always monitor reactions via TLC (silica gel, ethyl acetate/hexane) and confirm purity by elemental analysis (±0.3% tolerance) .
- Data Reproducibility : Report solvent grades (e.g., anhydrous DMF) and drying protocols (e.g., MgSO₄ vs. molecular sieves) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
